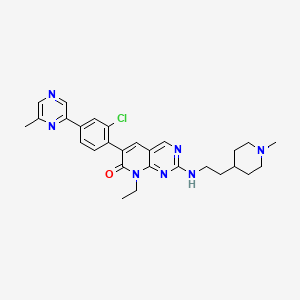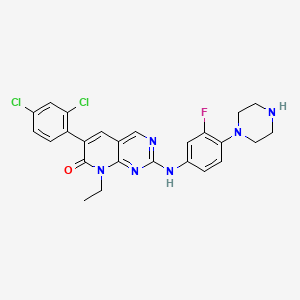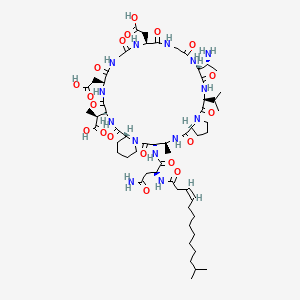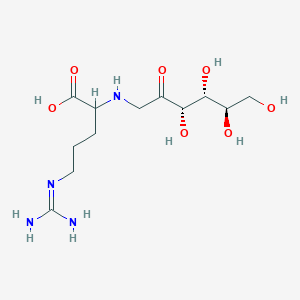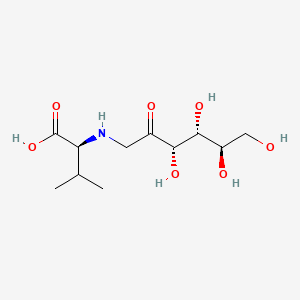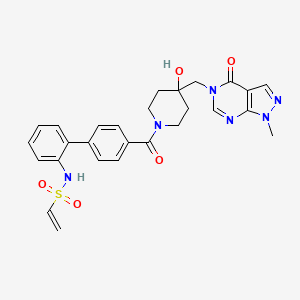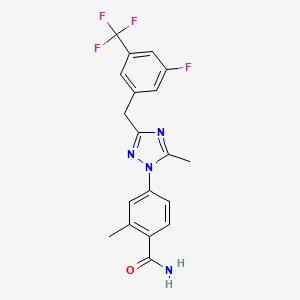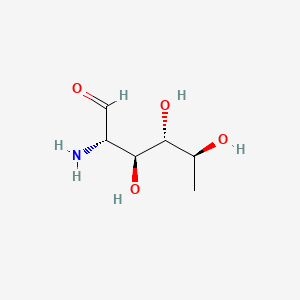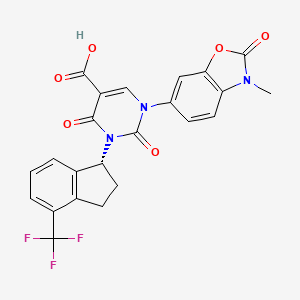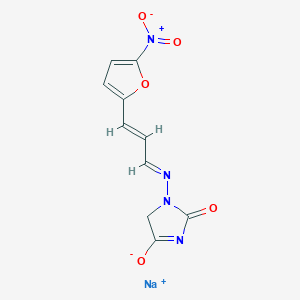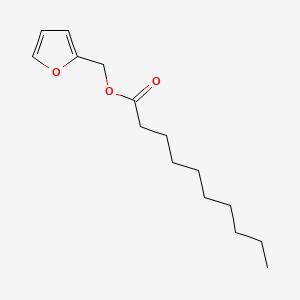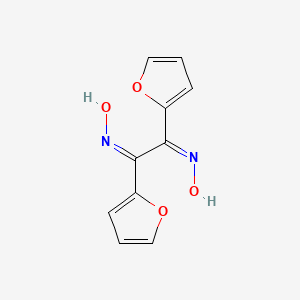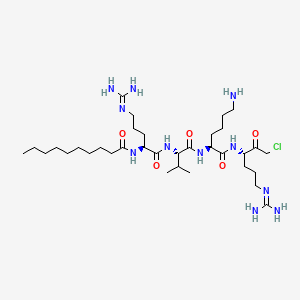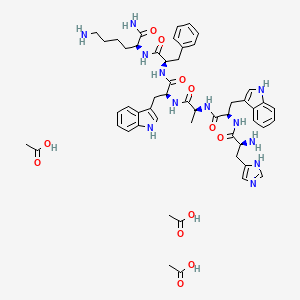
Acétate de GHRP-6
Vue d'ensemble
Description
- Il appartient à une classe de composés appelés sécrétagogues de l'hormone de croissance (GHS).
- Contrairement à l'hormone de libération de l'hormone de croissance naturelle (GHRH), le GHRP-6 agit par l'intermédiaire d'un récepteur différent, le récepteur de la ghréline .
- La ghréline, un ligand naturel, se lie à ce récepteur et stimule la libération de l'hormone de croissance.
- Le GHRP-6 ne présente pas d'activité opioïde mais stimule efficacement la sécrétion de l'hormone de croissance .
Acétate de GHRP-6:
Applications De Recherche Scientifique
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.
Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.
Industry: Used in research and development of growth hormone-related drugs.
Analyse Biochimique
Biochemical Properties
It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .
Cellular Effects
Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .
Molecular Mechanism
The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .
Dosage Effects in Animal Models
The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .
Metabolic Pathways
Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .
Méthodes De Préparation
Voies de synthèse: Le GHRP-6 est synthétisé par synthèse peptidique en phase solide (SPPS).
Conditions de réaction: Le couplage séquentiel d'acides aminés protégés a lieu sur un support solide.
Production industrielle: La production à grande échelle implique des méthodes de SPPS automatisées et de purification.
Analyse Des Réactions Chimiques
Réactions: Le GHRP-6 subit des réactions de formation de liaison peptidique pendant la synthèse.
Réactifs courants: Acides aminés protégés par Fmoc, réactifs de couplage (par exemple, HBTU, HATU) et agents de déprotection (par exemple, pipéridine).
Principaux produits: Le GHRP-6 lui-même est le produit souhaité.
Applications de la recherche scientifique
Chimie: Utilisé comme un peptide modèle pour étudier la synthèse peptidique et les relations structure-activité.
Biologie: Investigé pour ses effets sur la libération de l'hormone de croissance et ses applications thérapeutiques potentielles.
Médecine: Exploré pour ses propriétés anaboliques et son potentiel dans le traitement des troubles liés à la croissance.
Industrie: Utilisé dans la recherche et le développement de médicaments liés à l'hormone de croissance.
Mécanisme d'action
- Le GHRP-6 se lie au récepteur de la ghréline (GHSR) sur les cellules de l'hypophyse.
- L'activation du GHSR entraîne une augmentation du calcium intracellulaire et une libération subséquente de l'hormone de croissance.
- Les cibles moléculaires comprennent le GHSR et les voies de signalisation en aval.
Mécanisme D'action
- GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
- Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
- Molecular targets include GHSR and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires: Autres GHS tels que le GHRP-2, le GHRP-1 et l'hexaréline.
Unicité: La séquence et la puissance spécifiques du GHRP-6 le distinguent des autres GHS.
Propriétés
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145177-42-0 | |
| Record name | Growth hormone releasing hexapeptide acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF-110679 ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


